molecular formula C16H23N3O2 B497244 (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS No. 927640-72-0

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B497244
CAS No.: 927640-72-0
M. Wt: 289.37g/mol
InChI Key: XOPFTZLOJBPTIW-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring.

    Attachment of Pyrrolidine Ring: The final step involves the formation of the methanone linkage between the piperazine and pyrrolidine rings. This can be achieved through a condensation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and pyrrolidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine and pyrrolidine derivatives.

Scientific Research Applications

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
  • (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
  • (4-(4-Methylphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Uniqueness

(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: is unique due to the presence of the methoxy group, which can influence its pharmacological properties and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPFTZLOJBPTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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